4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol
Description
4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol (CAS: 1019487-47-8) is a phenolic derivative featuring a chlorine substituent at the 4-position and a benzodioxin-linked aminomethyl group at the 2-position of the aromatic ring. The benzodioxin moiety (a fused bicyclic ether system) and the chloro-substituted phenol backbone may influence electronic properties, solubility, and intermolecular interactions, making it a candidate for targeted synthesis and structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
4-chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-8,17-18H,5-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFOZPITPBQEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like N,N-dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution of the chlorine atom could result in various substituted phenols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular pathways involved can vary depending on the specific application and target enzyme .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol, enabling comparisons of substituent effects and molecular properties:
Structural and Physicochemical Comparison
*Molecular formula and weight inferred from structural analogs (e.g., dichloro derivative in ).
Substituent Effects and Inferred Properties
Halogen Substitution: The bromo analog (366.21 g/mol) exhibits greater molecular weight and polarizability compared to the chloro compound (~290.7 g/mol), which could influence binding affinity in receptor-ligand interactions. Bromine’s larger atomic radius may also enhance hydrophobic interactions in biological systems . The dichloro derivative (326.17 g/mol) introduces a second chlorine atom, likely increasing electron-withdrawing effects and lipophilicity. This could alter solubility and metabolic stability relative to the mono-chloro compound .
Methoxy groups typically reduce acidity of adjacent phenolic -OH groups .
Benzodioxin Core :
- The 2,3-dihydro-1,4-benzodioxin moiety is common across all compounds, providing a rigid, oxygen-rich framework that may influence conformational stability and π-π stacking interactions.
Research Implications and Limitations
While the evidence lacks explicit biological or synthetic data for this compound, structural parallels with its analogs suggest avenues for further investigation:
- SAR Studies: Systematic substitution of halogens (Cl vs. Br) and functional groups (e.g., methoxy, dimethylamino) could elucidate optimal pharmacophores for target engagement.
- Synthetic Feasibility: The dichloro derivative’s reported synthesis (C15H13Cl2NO3) supports the feasibility of modifying halogenation patterns in this scaffold .
- Analytical Challenges : Differences in molecular weight and polarity (e.g., bromo vs. chloro) may necessitate tailored chromatographic methods for purification and characterization.
Biological Activity
4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a chloro group and a benzodioxin moiety, which are significant for its biological interactions. The structure can be represented as follows:
Chemical Structure
Cytotoxic Effects
Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, benzofuroxan derivatives have been noted for their ability to induce apoptosis in cancer cells through mitochondrial pathways and increase reactive oxygen species (ROS) production . While direct studies on this compound are sparse, the implications of similar compounds suggest a potential for anticancer activity.
Case Studies
- Antimicrobial Activity Against MRSA :
- Cytotoxicity Against Tumor Cell Lines :
Data Table: Biological Activity Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
